5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
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Description
5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide, due to its structural resemblance with certain sulfonamide compounds, is likely to exhibit potential as a carbonic anhydrase inhibitor. This application stems from studies on similar sulfonamides which have demonstrated strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These inhibitors play a crucial role in medical treatments, including glaucoma, edema, and certain neurological disorders, by regulating the activity of carbonic anhydrases involved in these conditions (Sapegin et al., 2018).
Antimicrobial and Antifungal Activity
Compounds with structures similar to this compound have shown promising results in antimicrobial and antifungal activities. This is particularly true for those bearing the sulfonamide group, which has been a focus for the development of new antimicrobial and antifungal agents. Such compounds have been evaluated for their efficacy against a range of pathogenic microorganisms, demonstrating the potential of sulfonamide-based compounds in treating various infections (Krátký et al., 2012).
Anticancer Activity
The sulfonamide group present in compounds similar to this compound has been explored for anticancer activity. Research indicates that such molecules may exert anticancer effects through various mechanisms, including inhibition of tumor cell proliferation and inducing apoptosis in cancer cells. This highlights the potential utility of sulfonamide-containing compounds in the development of new anticancer therapies (Tsai et al., 2016).
Properties
IUPAC Name |
5-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-21-8-9-26-15-7-5-13(11-14(15)18(21)22)20-27(23,24)17-10-12(19)4-6-16(17)25-2/h4-7,10-11,20H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSZYRBVZTOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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